molecular formula C18H17BrN2O4 B5033565 N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide

N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide

Katalognummer: B5033565
Molekulargewicht: 405.2 g/mol
InChI-Schlüssel: NBAQMXUFKQCQSW-NTCAYCPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma. Since then, it has also been approved for the treatment of hepatocellular carcinoma and thyroid cancer. In

Wirkmechanismus

Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to increased cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, Sorafenib can block the growth and survival of cancer cells.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells. Sorafenib induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of cell death. Sorafenib also inhibits the activity of the HIF-1α pathway, which is involved in the regulation of angiogenesis and tumor growth. Sorafenib has been shown to inhibit the growth of tumor cells in vitro and in vivo, leading to the regression of tumors in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments. Sorafenib is a small molecule inhibitor that can be easily synthesized and purified. Sorafenib has been extensively studied for its anti-tumor activity in various types of cancer, making it a valuable tool for cancer research. However, Sorafenib also has some limitations for lab experiments. Sorafenib has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Sorafenib can also have variable effects on different cell types, making it important to carefully select appropriate experimental models.

Zukünftige Richtungen

There are several future directions for the research and development of Sorafenib. One direction is the identification of biomarkers that can predict the response to Sorafenib treatment in different types of cancer. Another direction is the development of combination therapies that can enhance the anti-tumor activity of Sorafenib. The development of new Sorafenib analogs with improved pharmacokinetic properties and reduced off-target effects is also an important area of research. Finally, the exploration of Sorafenib's potential for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, is an exciting area of future research.
Conclusion
In conclusion, Sorafenib is a small molecule inhibitor that has been developed for the treatment of cancer. Sorafenib inhibits the activity of several kinases involved in the regulation of cell proliferation, angiogenesis, and tumor growth. Sorafenib has been extensively studied for its anti-tumor activity in various types of cancer and has shown promise as a therapeutic agent. The future directions for the research and development of Sorafenib are diverse and exciting, and hold promise for the development of new treatments for cancer and other diseases.

Synthesemethoden

Sorafenib is synthesized through a multi-step process that involves the condensation of 4-bromobenzaldehyde with morpholine-4-carboxylic acid, followed by the addition of furan-2-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-4-piperidone to form Sorafenib.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit the activity of several kinases, including RAF kinases, VEGFR-2, and PDGFR-β. These kinases are involved in the regulation of cell proliferation, angiogenesis, and tumor growth. Sorafenib has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells in vitro and in vivo.

Eigenschaften

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4/c19-14-5-3-13(4-6-14)12-15(18(23)21-7-10-24-11-8-21)20-17(22)16-2-1-9-25-16/h1-6,9,12H,7-8,10-11H2,(H,20,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAQMXUFKQCQSW-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.